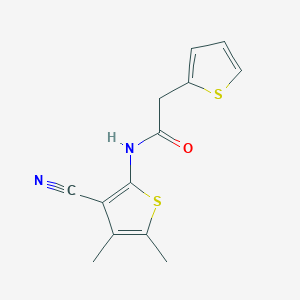![molecular formula C20H23N3O4S2 B3598094 1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)thiourea](/img/structure/B3598094.png)
1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)thiourea
Overview
Description
1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a thiourea group, a benzodioxole ring, and an azepane sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiourea Group: This can be achieved through the reaction of isothiocyanates with amines.
Attachment of the Azepane Sulfonyl Group: This step involves sulfonylation reactions using sulfonyl chlorides and azepane derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and temperature control. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.
Comparison with Similar Compounds
1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)thiourea can be compared with similar compounds such as:
1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(2,5-dimethoxyphenyl)thiourea: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its chemical properties and reactivity.
1-[4-(Azepan-1-ylsulfonyl)phenyl]-3-(3-chlorophenyl)urea: This compound features a urea group instead of a thiourea group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c24-29(25,23-11-3-1-2-4-12-23)17-8-5-15(6-9-17)21-20(28)22-16-7-10-18-19(13-16)27-14-26-18/h5-10,13H,1-4,11-12,14H2,(H2,21,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGWPHKZUPDZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(5-bromo-2-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3598011.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3598016.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3598023.png)
![N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE](/img/structure/B3598029.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B3598037.png)
![2-[(2-chlorobenzoyl)amino]-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide](/img/structure/B3598041.png)
![4-[(2,5-dichlorophenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B3598052.png)


![methyl {3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}carbamate](/img/structure/B3598068.png)
![2-(3-METHYL-4-NITROPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3598084.png)
![N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3598098.png)
![5-methyl-4-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B3598110.png)
